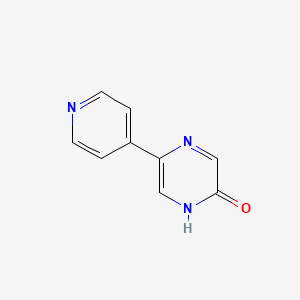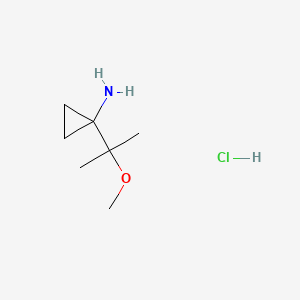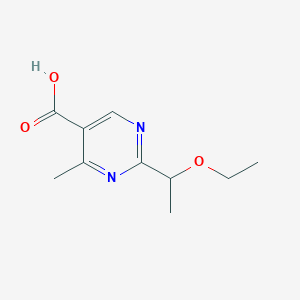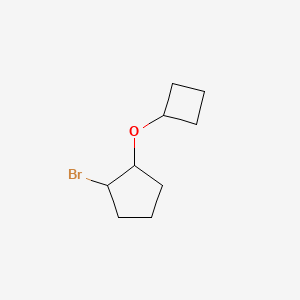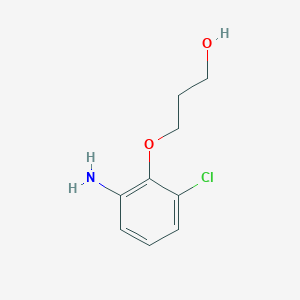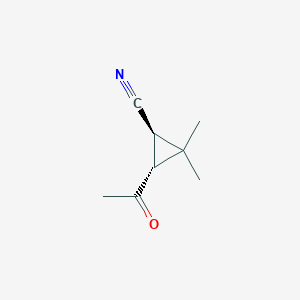
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile is an organic compound with a unique cyclopropane ring structure. This compound is characterized by its chirality, having two stereocenters at positions 1 and 3, both in the R configuration. The presence of an acetyl group and a nitrile group attached to the cyclopropane ring makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with acetyl cyanide under acidic conditions to form the desired cyclopropane ring. The reaction is usually carried out at low temperatures to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The acetyl and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The cyclopropane ring’s strained structure also contributes to its unique reactivity, making it a valuable compound in mechanistic studies.
類似化合物との比較
Similar Compounds
- (1R,3R)-3-hydroxy-2,2-dimethylcyclopropane-1-carbonitrile
- (1R,3R)-3-methyl-2,2-dimethylcyclopropane-1-carbonitrile
- (1R,3R)-3-ethyl-2,2-dimethylcyclopropane-1-carbonitrile
Uniqueness
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile is unique due to the presence of both an acetyl and a nitrile group, which impart distinct chemical properties and reactivity. The combination of these functional groups with the cyclopropane ring structure makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-5(10)7-6(4-9)8(7,2)3/h6-7H,1-3H3/t6-,7-/m1/s1 |
InChIキー |
NTWGGFZYUKUYQS-RNFRBKRXSA-N |
異性体SMILES |
CC(=O)[C@@H]1[C@H](C1(C)C)C#N |
正規SMILES |
CC(=O)C1C(C1(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


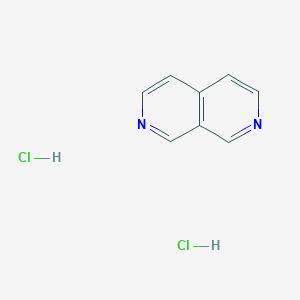
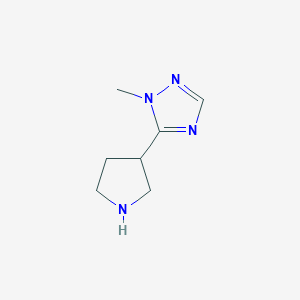
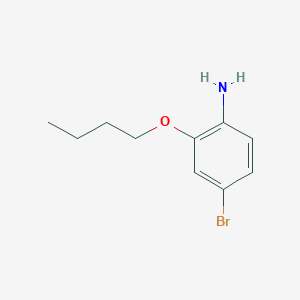
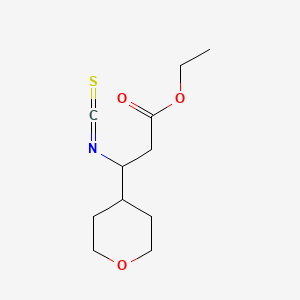
![Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13629189.png)

